![molecular formula C16H15N3O2S3 B2527430 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-5-méthylthiophène-2-sulfonamide CAS No. 893970-78-0](/img/structure/B2527430.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-5-méthylthiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

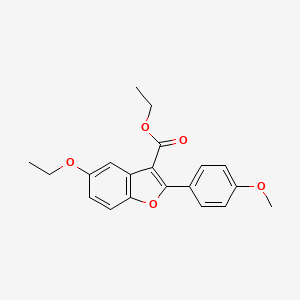

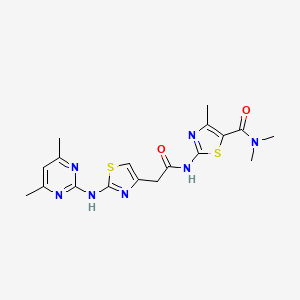

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, although this specific compound is not directly mentioned in the provided papers, we can infer from the related studies that the synthesis of such compounds typically involves multi-step reactions starting with the formation of the core heterocyclic structure followed by the introduction of the sulfonamide group. For instance, the synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides involved characterizing the structures using 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry . Similarly, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from corresponding carbonyl chlorides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The derivatives mentioned in the papers have been characterized using various spectroscopic techniques, which are essential for confirming the structure of the synthesized compounds. For example, the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives were elucidated using NMR and mass spectrometry . These techniques would similarly be used to analyze the molecular structure of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, ensuring the correct synthesis of the target compound.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can lead to the formation of various heterocyclic compounds. For instance, reactions of N-sulfonylalkylamines with ynamines resulted in the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles . This suggests that the compound may also undergo similar reactions, potentially leading to the formation of novel structures with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, but they do provide insights into the properties of related compounds. For example, the inhibitory effects of synthesized amides on carbonic anhydrase isoenzymes were studied, indicating potent inhibitory activity . The physical properties such as solubility, melting point, and stability of the compound would be expected to be consistent with those of similar sulfonamide derivatives.

Applications De Recherche Scientifique

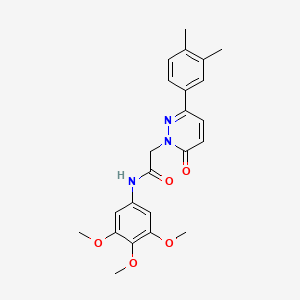

- Les thiazoles ont été étudiés pour leur potentiel antimicrobien. Les composés contenant le cycle thiazole présentent une activité contre les bactéries, les champignons et les virus. Des chercheurs ont exploré des dérivés de thiazoles comme agents antimicrobiens potentiels .

- Les thiazoles se sont avérés prometteurs en tant qu'agents anti-inflammatoires et analgésiques. La structure du composé pourrait potentiellement conduire à de tels effets .

- Les dérivés de thiazole ont été étudiés pour leurs effets antitumoraux et cytotoxiques. Par exemple, certains composés contenant du thiazole ont démontré des effets puissants contre les cellules cancéreuses de la prostate .

- Les thiazoles se trouvent dans divers composés biologiquement actifs, notamment :

- Le cycle thiazole se trouve naturellement dans la thiamine (vitamine B1). La thiamine joue un rôle crucial dans le métabolisme énergétique et le fonctionnement normal du système nerveux .

Propriétés antimicrobiennes

Activité anti-inflammatoire et analgésique

Activité antitumorale et cytotoxique

Activités biologiques au-delà des effets antimicrobiens et antitumoraux

Analogue de la thiamine (vitamine B1)

Accélérateurs de réactions chimiques et médicaments soufrés

Orientations Futures

The future directions in the research of these compounds could involve exploring their potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .

Mécanisme D'action

Target of Action

It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazoles exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

It is known that imidazo[2,1-b][1,3]thiazoles show antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties . These compounds were recently presented also as a new class of antagonists for G-protein-coupled GPR18 and GPR55 receptors .

Result of Action

It is known that a compound with a similar structure has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

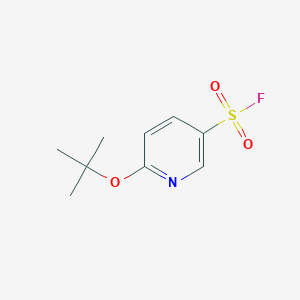

It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .

Propriétés

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S3/c1-11-5-6-15(23-11)24(20,21)18-13-4-2-3-12(9-13)14-10-19-7-8-22-16(19)17-14/h2-6,9-10,18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLOOJGQYNVQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)